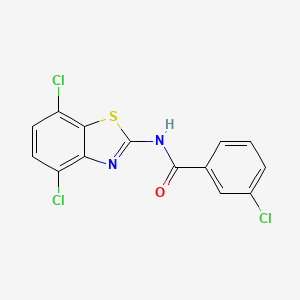

3-氯-N-(4,7-二氯-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

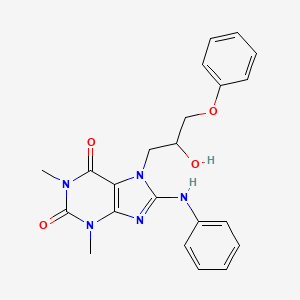

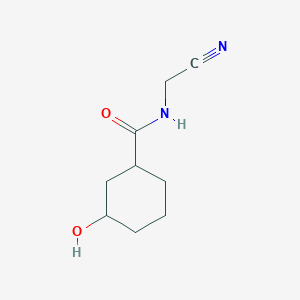

The compound “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains a benzothiazole ring. Benzothiazoles are heterocyclic compounds, which are compounds that contain atoms of at least two different elements as members of its rings .

Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms . The presence of chlorine atoms and an amide group in “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” would likely influence its reactivity and properties.Chemical Reactions Analysis

The reactivity of “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” would be influenced by the presence of the benzothiazole ring, the chlorine atoms, and the amide group. Benzothiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” would be influenced by its molecular structure. For instance, the presence of the benzothiazole ring could affect its solubility and stability .科学研究应用

抗菌研究

一项研究合成了与所讨论化学物质密切相关的 N-(苯并噻唑-2-基)-4-氯苯磺酰胺及其金属配合物,以评估其对各种细菌菌株的抗菌活性。合成的化合物对大肠杆菌、变形杆菌属、金黄色葡萄球菌和铜绿假单胞菌等微生物表现出显着的活性(Obasi 等人,2017)。

抗肿瘤剂

已合成苯并噻唑衍生物(包括与 3-氯-N-(4,7-二氯-1,3-苯并噻唑-2-基)苯甲酰胺相关的衍生物),并评估了它们作为抗肿瘤剂的潜力。一项研究设计并合成了一种生物稳定衍生物,该衍生物对肿瘤生长表现出显着的体内抑制作用(吉田等人,2005)。

合成和结构分析

对新型苯并噻唑(包括与所讨论化学物质类似的衍生物)的合成和结构分析进行了研究。这项研究涉及通过各种光谱方法和 X 射线衍射对化合物进行表征,有助于了解它们的分子结构和潜在应用(Ćaleta 等人,2008)。

抗菌活性

多项研究已合成并评估了苯并噻唑衍生物的抗菌活性。例如,一项研究创造了新的 2-(3-氯-1-苯并噻吩-2-基)-3-(取代苯基)-4-(3H)-喹唑啉酮衍生物,该衍生物显示出有希望的抗菌和抗真菌活性(Naganagowda & Petsom,2011)。

抗癌活性

对与所讨论化学物质在结构上相关的吲达帕胺衍生物的研究表明了它们作为抗癌剂的潜力。一种特定化合物对黑色素瘤细胞系表现出高促凋亡活性,为癌症治疗提供了新的治疗可能性(Yılmaz 等人,2015)。

神经药理学评估

已评估苯并噻唑-2-基苯甲酰胺的抗惊厥和神经毒性特性。这项研究对于开发用于治疗神经系统疾病的新药至关重要(Rana 等人,2008)。

作用机制

Target of Action

The primary targets of 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide are enzymes involved in bacterial cell wall synthesis and DNA replication . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.

Mode of Action

3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide interacts with its targets by inhibiting their enzymatic activities . This inhibition disrupts the normal functioning of the bacteria, leading to their death . The compound’s mode of action is primarily bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Biochemical Pathways

The compound affects several biochemical pathways related to bacterial cell wall synthesis and DNA replication . By inhibiting key enzymes in these pathways, the compound disrupts the bacteria’s ability to maintain their cell wall structure and replicate their DNA, which are essential processes for bacterial survival and proliferation .

Pharmacokinetics

Like other benzothiazole derivatives, it is expected to have good bioavailability and stability .

Result of Action

The result of the compound’s action is the death of bacterial cells . By inhibiting key enzymes, the compound disrupts essential bacterial processes, leading to cell death . This makes the compound a potent antibacterial agent .

Action Environment

The action of 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s stability and efficacy . .

未来方向

Future research could explore the synthesis, properties, and potential applications of “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds. Given the wide range of biological activities exhibited by benzothiazole derivatives, these compounds could have potential uses in fields such as medicinal chemistry .

属性

IUPAC Name |

3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2OS/c15-8-3-1-2-7(6-8)13(20)19-14-18-11-9(16)4-5-10(17)12(11)21-14/h1-6H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCOJVNZTBFBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

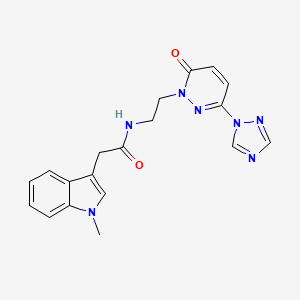

![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)

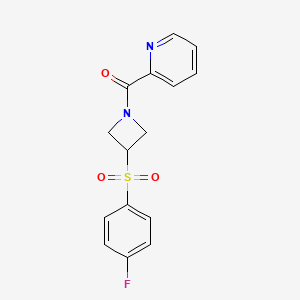

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)

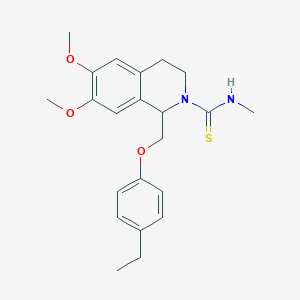

![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)